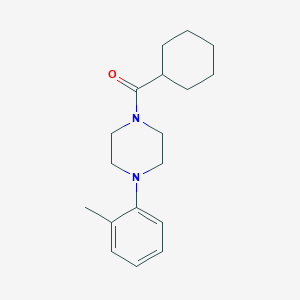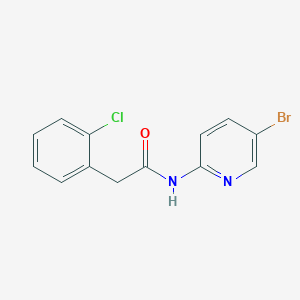
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine (CPP) is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. CPP is a piperazine derivative that acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. CPP has been used in various scientific studies to investigate the mechanisms underlying neurological disorders and to develop new treatments for these conditions.
作用機序
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine acts as an antagonist at the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The NMDA receptor is activated by the binding of glutamate and requires the presence of a co-agonist, such as glycine or D-serine, to open the ion channel. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine binds to the NMDA receptor at the phencyclidine (PCP) binding site, which is located within the ion channel, and blocks the influx of calcium ions into the neuron. This inhibition of calcium influx leads to a decrease in the activity of the NMDA receptor and a reduction in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to have a number of biochemical and physiological effects on the brain. Studies have demonstrated that 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can reduce the activity of the NMDA receptor and decrease the influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a reduction in synaptic plasticity and memory formation. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has also been shown to increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in lab experiments is its ability to modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease. However, one of the limitations of using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in lab experiments is its potential toxicity and side effects. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to cause neurotoxicity and neuronal damage at high doses, and caution should be exercised when using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in experimental settings.
将来の方向性
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of new drugs that target the NMDA receptor and improve cognitive function and memory in patients with neurological disorders. Another area of interest is the investigation of the role of the NMDA receptor in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to determine the optimal dosage and administration of 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in order to minimize its potential toxicity and side effects.
合成法
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with cyclohexyl isocyanate and 2-methylphenylmagnesium bromide. The resulting product can be purified using column chromatography and recrystallization. Other methods of 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine synthesis include the reaction of 1-benzyl-4-piperidone with cyclohexyl isocyanate and 2-methylphenylmagnesium bromide in the presence of a palladium catalyst.
科学的研究の応用
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been extensively used in scientific research as a tool to investigate the mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Studies have demonstrated that 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can enhance cognitive function and memory in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease.
特性
IUPAC Name |
cyclohexyl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-7-5-6-10-17(15)19-11-13-20(14-12-19)18(21)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKWTJGSTZBAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)


![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)

![6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B4985377.png)
![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B4985397.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)
![4-[3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4985410.png)